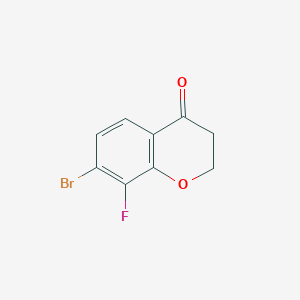

7-Bromo-8-fluorochroman-4-one

Description

Significance of the Chroman-4-one Scaffold in Medicinal Chemistry and Drug Discovery

The biological activities associated with chroman-4-one derivatives are extensive and include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govontosight.aiontosight.ai For instance, some derivatives exhibit antioxidant activity by scavenging free radicals, which can protect cells from oxidative damage. ontosight.aiontosight.ai Their anti-inflammatory effects can be attributed to the inhibition of enzymes involved in the inflammatory process. ontosight.aiontosight.ai

Overview of Halogenated Chroman-4-one Derivatives in Chemical Biology

The introduction of halogen atoms into the chroman-4-one scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. acs.orgcore.ac.uk Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org While halogen-containing chromones are relatively rare in nature, synthetic halogenated chroman-4-ones have been the subject of considerable research. core.ac.uk

The position and nature of the halogen substituent can have a significant impact on the biological activity of the derivative. For example, studies on halogenated flavanones have shown that the placement of chlorine atoms can influence their cytotoxic effects on cancer cell lines. researchgate.net Specifically, 3',7-dichloroflavanone and 3',6-dichloroflavanone have demonstrated potent inhibitory activity against various human cancer cell lines. researchgate.net

Furthermore, the synthesis of halogenated chroman-4-ones serves as a crucial step in the development of more complex molecules. core.ac.uk These halogenated intermediates can be readily modified through various chemical reactions, such as cross-coupling reactions, to introduce new functional groups and build molecular diversity. core.ac.ukfrontiersin.org For instance, a patent describes a method for preparing various halogenated 4-chromanone (B43037) derivatives, highlighting their importance as intermediates in the synthesis of chemical medicines. google.com The synthesis of these compounds often involves the use of halogenated precursors or the direct halogenation of the chromone (B188151) nucleus. core.ac.uk

Research Context of 7-Bromo-8-fluorochroman-4-one within the Chroman-4-one Chemical Family

This compound is a specific dihalogenated derivative of the chroman-4-one scaffold. sigmaaldrich.combiosynth.combldpharm.commusechem.com Its structure contains both a bromine atom at the 7-position and a fluorine atom at the 8-position of the benzopyran ring. This particular substitution pattern places it within the broader family of halogenated chroman-4-ones, which are investigated for their potential biological activities. core.ac.uk

While specific research detailing the biological activities of this compound is not extensively published in the provided search results, its role as a chemical intermediate in the synthesis of more complex molecules is documented. For example, it has been used as a starting material in the synthesis of spiro[imidazo[1,2-a]pyridine-type compounds, which are being investigated as inhibitors of hypoxia-inducible factor 2α (HIF2α) for potential cancer therapy. google.com This indicates its utility as a building block in drug discovery programs.

The presence of both bromine and fluorine atoms suggests that this compound could possess unique electronic and lipophilic properties compared to its monosubstituted or non-halogenated counterparts. The synthesis of related compounds, such as 7-bromo-5-fluorochroman-4-one (B592033) and 7-bromo-6-fluorochroman-4-one, further illustrates the interest in exploring the effects of different halogenation patterns on the chroman-4-one core. glpbio.comamericanelements.com The study of such compounds contributes to the broader understanding of structure-activity relationships within the halogenated chroman-4-one class. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAFVSLIXPVEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-77-0 | |

| Record name | 7-bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 8 Fluorochroman 4 One and Analogues

Strategic Approaches to Chroman-4-one Core Assembly with Halogen Substituents

The synthesis of the chroman-4-one scaffold, particularly when substituted with halogens, is a cornerstone of medicinal chemistry and materials science. researchgate.net The chroman-4-one structure, characterized by a benzene (B151609) ring fused to a dihydropyranone ring, serves as a privileged scaffold in numerous biologically active compounds. nih.govmdpi.com The presence and position of halogen atoms on this scaffold can significantly influence the molecule's biological activity and physicochemical properties. Various synthetic strategies have been developed to assemble this core structure efficiently.

Base-Mediated Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition

A classical and effective method for constructing the chroman-4-one ring system involves a sequence of base-mediated reactions. This strategy typically begins with a substituted 2-hydroxyacetophenone (B1195853) which undergoes an Aldol-type reaction. The Aldol addition or condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. youtube.comyoutube.com In the context of chroman-4-one synthesis, a 2-hydroxyacetophenone reacts with an aldehyde in the presence of a base. This is followed by an intramolecular oxa-Michael addition, a conjugate addition reaction where an oxygen nucleophile attacks an activated alkene. nih.govnih.gov

The process can be initiated by the base-promoted condensation of 2-hydroxyacetophenones with aldehydes. nih.gov This tandem sequence, often referred to as a Robinson annulation, is a powerful tool for forming six-membered rings. researchgate.net The versatility of this method allows for the use of halogenated precursors, enabling the synthesis of a variety of substituted chroman-4-ones. The choice of base is critical and can range from inorganic bases like potassium carbonate to organic bases such as diethylamine, which can influence the regioselectivity of the reactions. researchgate.netresearchgate.net

A diastereoselective organocatalytic aldol/oxa-Michael reaction has been developed to produce medicinally relevant 2,3-ring substituted chromanones. nih.gov This approach highlights the potential for controlling stereochemistry during the ring-forming process. The reversibility of the Michael addition step can be exploited to isolate a single diastereomer, enhancing the purity of the final product. nih.gov

Radical Cascade Cyclization Protocols for Functionalized Chroman-4-ones

In recent years, radical cascade reactions have emerged as a powerful and atom-economical strategy for synthesizing functionalized chroman-4-ones. researchgate.net These reactions typically involve the generation of a radical species that triggers a cascade of events, including an intramolecular cyclization to form the chroman-4-one core. A common starting material for these protocols is a 2-(allyloxy)arylaldehyde. nih.govrsc.orgnih.gov

The process is initiated by the generation of a radical which adds to the aldehyde, forming an acyl radical. This is followed by an intramolecular addition of the acyl radical onto the alkene, leading to the formation of the chroman-4-one ring system. rsc.org A variety of radical precursors can be used, allowing for the introduction of diverse functional groups at the 3-position of the chroman-4-one scaffold. These include alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl radicals. nih.gov

Several methods have been developed to generate the initial radical species, including the use of transition-metal-free systems, silver-catalyzed reactions, and visible-light-induced photoredox catalysis. researchgate.netresearchgate.net For instance, a visible-light-mediated approach has been developed for the synthesis of 3-alkyl-substituted chroman-4-ones using amino acid-derived Katritzky salts as radical precursors. researchgate.net Similarly, sulfone-functionalized chroman-4-ones can be synthesized through a visible-light-induced cascade radical cyclization under transition-metal-free conditions. rsc.org These methods often proceed under mild conditions and exhibit good functional group tolerance.

Palladium-Mediated Cross-Coupling Reactions for Chroman-4-one Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be employed for the derivatization of the chroman-4-one scaffold, typically by modifying the aromatic ring. Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, Stille, and Negishi reactions. nih.govyoutube.com

These reactions generally involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst. nih.gov For example, a halogenated chroman-4-one can be coupled with an arylboronic acid (Suzuki coupling) to introduce an aryl group onto the aromatic portion of the molecule. mdpi.comresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Microwave irradiation has been shown to accelerate these reactions, often leading to shorter reaction times and higher yields, which aligns with the principles of green chemistry. mdpi.com The versatility of palladium-catalyzed cross-coupling reactions allows for the synthesis of a wide array of chroman-4-one derivatives with diverse substitution patterns, which is crucial for structure-activity relationship studies.

Targeted Introduction of Bromine and Fluorine into the Chroman-4-one Scaffold

The specific introduction of bromine and fluorine atoms onto the chroman-4-one framework is a critical step in the synthesis of 7-Bromo-8-fluorochroman-4-one. Halogenation reactions, particularly on aromatic rings, are fundamental transformations in organic synthesis. Bromine, for instance, is an essential trace element involved in the assembly of collagen IV scaffolds in tissue development. nih.govnih.gov

The direct bromination of a pre-formed chroman-4-one or a suitable precursor is a common strategy. For example, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds and can be employed under mild conditions. researchgate.net In one synthetic route, the bromination of an intermediate was achieved using NBS at room temperature to afford the desired bromide in high yield. researchgate.net Similarly, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir, utilized mild bromination conditions with NBS and sulfuric acid. mdpi.com

The regioselectivity of the halogenation is governed by the directing effects of the substituents already present on the aromatic ring. The synthesis of specifically substituted compounds like this compound would require a carefully planned synthetic sequence to ensure the correct placement of the halogen atoms. This might involve starting with a precursor that already contains one of the halogens or utilizing blocking groups to direct the incoming halogen to the desired position.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. These principles focus on aspects such as atom economy, use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.

In the context of chroman-4-one synthesis, several approaches align with green chemistry principles. For instance, the use of microwave irradiation in palladium-catalyzed cross-coupling reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com An eco-friendly, solvent-free synthesis of functionalized flavones under microwave irradiation has also been reported. ijrpc.com

Visible-light-induced reactions represent another green approach, as they often proceed under mild conditions without the need for an external photocatalyst. rsc.org A metal-free, visible-light-mediated synthesis of 3-alkyl-substituted chroman-4-ones has been developed, offering a more sustainable alternative to metal-catalyzed methods. researchgate.net Furthermore, cascade reactions are inherently green as they combine multiple steps into a single operation, reducing the need for intermediate purification and minimizing waste. rsc.orgnih.gov The development of a convenient and practical method for the synthesis of ester-containing chroman-4-ones through a cascade radical cyclization under metal-free conditions exemplifies this approach. mdpi.com

Biological Investigations and Mechanistic Elucidation of 7 Bromo 8 Fluorochroman 4 One

Enzyme Inhibition Studies and Target Identification

Sirtuin 2 (SIRT2) Inhibition by 7-Bromo-8-fluorochroman-4-one

Extensive literature searches did not yield any specific information regarding the inhibition of Sirtuin 2 (SIRT2) by this compound.

Molecular Mechanisms of SIRT2 Deacetylation Inhibition

No information was found detailing the molecular mechanisms of SIRT2 deacetylation inhibition by this compound.

Selectivity Profile Against Other Sirtuin Isoforms (SIRT1, SIRT3)

There is no available data on the selectivity profile of this compound against other sirtuin isoforms such as SIRT1 and SIRT3.

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition by Chroman-4-one Analogues

The chroman-4-one scaffold has been identified as a promising framework for the development of inhibitors targeting Pteridine Reductase 1 (PTR1), an enzyme crucial for the survival of trypanosomatid parasites like Trypanosoma brucei and Leishmania major. mdpi.comnih.govscite.ainih.gov These parasites are responsible for diseases such as Human African Trypanosomiasis and Leishmaniasis. nih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an established drug target, thus rendering parasites resistant to antifolate drugs. mdpi.com Consequently, the inhibition of PTR1 is a key strategy in the development of new anti-parasitic agents. scite.ainih.gov

Research has focused on synthesizing and evaluating various chroman-4-one analogues for their inhibitory activity against PTR1 from both T. brucei (TbPTR1) and L. major (LmPTR1). mdpi.comnih.gov Flavonoids, which share a similar structural core, were initially identified as PTR1 inhibitors, leading to the exploration of the chroman-4-one scaffold. mdpi.comnih.govscite.ainih.gov

A study involving three synthesized chroman-4-one analogues demonstrated their potential as inhibitors of both TbPTR1 and LmPTR1. mdpi.com One of these compounds, referred to as compound 1, showed notable activity against both enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. mdpi.comnih.gov Crystallographic studies of this compound in complex with TbPTR1 and LmPTR1 have provided insights into the binding modes, which helps to explain the inhibitory activity and provides a basis for future structure-based drug design. mdpi.comnih.govnih.gov

The inhibitory potency of these analogues can differ between the two parasitic enzymes. For instance, one of the chroman-4-one derivatives displayed a greater binding affinity for TbPTR1 compared to LmPTR1. nih.govkisti.re.kr This difference in affinity was attributed to stronger electrostatic energy contributions in TbPTR1, as opposed to weaker van der Waals forces in LmPTR1. nih.govkisti.re.kr The NADPH cofactor was also found to play a significant role in the binding of the inhibitor to TbPTR1. nih.govkisti.re.kr The chroman-4-one moiety itself is crucial for the interaction with key active site residues in both enzymes. nih.gov

The following table summarizes the inhibitory activities of selected chroman-4-one analogues against TbPTR1 and LmPTR1.

| Compound | TbPTR1 IC₅₀ (µM) | LmPTR1 IC₅₀ (µM) |

| Analogue 1 | 20 | 30 |

| Analogue 2 | 133 | >50 |

| Analogue 3 | 50 | 40 |

Other Enzyme Targets and Inhibition Mechanisms

No information is available regarding the inhibition of other enzyme targets by this compound.

Cellular Responses and Pharmacological Effects in Disease Models

There is no available information on the cellular responses and pharmacological effects of this compound in any disease models.

Anti-Cancer Activity and Cell Proliferation Modulation

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, recognized as a core component of many natural products and synthetic compounds with significant biological activities, including anti-cancer effects. nih.govnih.gov Derivatives of this class have been a focal point of research in oncology due to their ability to modulate cell proliferation and induce cell death in various cancer types.

Numerous studies have demonstrated the capacity of chroman-4-one derivatives to inhibit the growth of cancer cells in laboratory settings. For instance, certain 3-benzylidenechroman-4-one analogs have shown potent cytotoxic effects against human cancer cell lines. mdpi.com The anti-proliferative activity is often evaluated using assays that measure cell viability, such as the MTT assay. Research has shown that modifications to the chroman-4-one structure, such as the addition of specific substituent groups, can significantly influence the compound's potency and selectivity against different cancer cell lines. mdpi.com

One notable example from the broader class of chroman-4-ones is Fusarochromanone (FC101), a fungal metabolite. It has demonstrated potent in-vitro growth inhibitory effects against a range of cancer cell lines, including those of the skin, breast, bladder, and prostate, with IC50 values ranging from 10nM to 2.5 μM. invivochem.com Another study highlighted that certain synthetic flavone (B191248) derivatives could reduce the viability of MCF-7 and MDA-MB-231 breast cancer cells to below 50% at a concentration of 10 µM.

Table 1: In Vitro Anti-Proliferative Activity of Select Chroman-4-one Derivatives

| Compound Class | Cancer Cell Line | Key Findings |

|---|---|---|

| 3-Benzylidene chroman-4-ones | Various Fungi & Cancer Cells | Certain analogs with methoxy (B1213986) and ethoxy/methyl/isopropyl groups exhibited significant antifungal and anticancer activities. mdpi.com |

| Fusarochromanone (FC101) | HaCat, P9-WT, MCF-7, MDA-231, UM-UC14, PC3 | Displayed potent, dose-dependent growth inhibition with IC50 values as low as 10 nM in some cell lines. invivochem.com |

This table is for illustrative purposes and shows data for the general class of chroman-4-one derivatives, as specific data for this compound is not available.

A primary mechanism through which chroman-4-one derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical cellular process that eliminates damaged or cancerous cells. hopkinsmedicine.org Research into related flavonoid structures, such as 7,8-Dihydroxyflavone, has shown that these molecules can trigger apoptosis by modulating key proteins in the cell death pathway. epa.govnih.gov

The process often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. hopkinsmedicine.org Studies on various anti-cancer agents show that apoptosis induction is frequently associated with the activation of caspases, a family of protease enzymes that execute cell death. For example, 7,8-Dihydroxyflavone has been shown to enhance cell death in human hepatocarcinoma cells by increasing the expression of cleaved-caspase-3 and decreasing levels of the anti-apoptotic protein Bcl-2. epa.govnih.gov Vernodalin, another complex natural product, induces apoptosis in breast cancer cells through the intrinsic caspase pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3/7. nih.gov While these specific pathways have not been investigated for this compound, the chroman-4-one scaffold is a common feature in compounds that utilize these mechanisms.

Anti-Parasitic Activity and Selective Toxicity

The chroman-4-one scaffold has also been explored for its potential in developing new anti-parasitic agents. fao.org Parasitic infections caused by protozoa like Trypanosoma and Leishmania are major global health concerns, and new therapeutic agents are urgently needed.

Research has identified the parasitic enzyme pteridine reductase 1 (PTR1) as a promising target for anti-parasitic drugs. fao.org Flavonoids and related chroman-4-one derivatives have been synthesized and evaluated as inhibitors of this enzyme. In one study, specific chroman-4-one analogues showed inhibitory activity against PTR1 from Trypanosoma brucei and Leishmania major. fao.org One of the tested compounds demonstrated activity against both the enzyme and the parasites themselves, with a favorable selectivity index, indicating it was more toxic to the parasite than to host cells. fao.org The ability to selectively target pathways essential for the parasite's survival while minimizing harm to the host is a critical aspect of anti-parasitic drug development. fao.org

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. While they play roles in cell signaling, excessive levels of ROS can lead to oxidative stress, damaging cellular components like proteins, lipids, and DNA, and contributing to various diseases. Compounds with antioxidant properties can neutralize these harmful molecules.

The flavonoid family, which includes the chroman-4-one backbone, is well-known for its antioxidant activities. nih.gov Studies on (E)-3-benzylidenechroman-4-one derivatives, for example, have confirmed their ability to scavenge free radicals in vitro. nih.gov The antioxidant capacity is often attributed to the chemical structure of the chroman-4-one ring system and the nature of its substituents, which can donate electrons to stabilize free radicals. nih.gov Designing biomaterials that can scavenge ROS is an important strategy for limiting inflammatory responses and cellular damage.

Anti-Inflammatory Effects

Inflammation is a natural defense mechanism, but chronic inflammation is a key factor in many diseases. Many natural and synthetic compounds containing the chroman-4-one scaffold have been reported to possess anti-inflammatory properties. These effects are often linked to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

The mechanisms of action for anti-inflammatory flavonoids can include the inhibition of enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory molecules. They can also suppress the activation of transcription factors such as NF-κB, which controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. For example, certain flavanones have been shown to reduce epidermal thickness in in-vivo inflammation models, an effect attributed to the planar ring system and specific hydroxyl group placements.

Other Reported Biological Activities of Chroman-4-one Derivatives

Beyond the activities detailed above, the versatile chroman-4-one scaffold is associated with a wide spectrum of other biological effects. Researchers have investigated its derivatives for various therapeutic applications, highlighting the framework's importance in drug discovery. nih.gov

Some of the other notable biological activities reported for this class of compounds include:

Antimicrobial Properties: Various chroman-4-one and homoisoflavonoid derivatives have been evaluated for their activity against pathogenic microorganisms, including bacteria and fungi like Candida albicans.

Anti-HIV Activity: Certain compounds containing the chroman-4-one structure have been identified as having potential anti-HIV properties. nih.gov

Enzyme Inhibition: Besides PTR1, derivatives have been designed to inhibit other enzymes implicated in disease, demonstrating the scaffold's utility in creating targeted inhibitors. fao.org

The structural diversity of the chroman-4-one family allows for fine-tuning of its biological profile, making it a continued subject of interest for the development of new therapeutic agents. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-benzylidenechroman-4-one |

| Fusarochromanone (FC101) |

| 7,8-Dihydroxyflavone |

| Vernodalin |

| (E)-3-benzylidenechroman-4-one |

| Bcl-2 |

| Caspase-3 |

| Caspase-7 |

| Caspase-9 |

| Cytochrome c |

| TNF-α |

| IL-1β |

Computational Chemistry and Molecular Modeling of 7 Bromo 8 Fluorochroman 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity, offering a lens into the behavior of 7-Bromo-8-fluorochroman-4-one at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like this compound.

DFT calculations can determine a range of electronic descriptors that are crucial for predicting the reactivity and stability of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the presence of electron-withdrawing bromine and fluorine atoms is expected to influence the electron distribution across the chromanone scaffold significantly. DFT studies on similar chromone (B188151) derivatives have shown that halogen substitution can modulate the electronic properties. It is anticipated that these substituents in this compound would lower the HOMO and LUMO energy levels, potentially affecting its interaction with biological targets.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential | 7.10 |

| Electron Affinity | 2.20 |

Note: The data in this table is representative and extrapolated from computational studies on analogous chromanone structures.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are employed for the precise determination of molecular structures through geometry optimization. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional arrangement.

For this compound, ab initio calculations, such as those employing the Hartree-Fock (HF) method or more advanced post-Hartree-Fock methods, can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry is a prerequisite for reliable predictions of other molecular properties, including vibrational frequencies and electronic spectra. The planarity of the chromanone ring system and the orientation of the bromine and fluorine substituents are critical structural features that would be precisely defined through such calculations.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools for investigating the interaction of a small molecule with a biological target, such as a protein. These methods can predict the binding mode, affinity, and stability of the ligand-protein complex, providing crucial information for drug design and discovery.

Ligand-Protein Interaction Analysis with SIRT2 and PTR1

Sirtuin 2 (SIRT2), a histone deacetylase, and Pteridine (B1203161) Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, are both significant therapeutic targets. Chromanone derivatives have been investigated as potential inhibitors for both enzymes. Molecular docking studies can simulate the binding of this compound into the active sites of SIRT2 and PTR1.

These simulations would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. For SIRT2, interactions with key residues in the binding pocket are crucial for inhibitory activity. Similarly, for PTR1, the binding of inhibitors is often governed by interactions with the active site and the cofactor. The bromine and fluorine atoms of this compound may participate in specific halogen bonding interactions, which can enhance binding affinity and selectivity.

Prediction of Binding Modes and Affinities

Molecular docking programs utilize scoring functions to predict the binding affinity of a ligand for its target. This is typically expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. By docking this compound into the active sites of SIRT2 and PTR1, it is possible to predict its preferred binding orientation and estimate its binding free energy.

These predictions are vital for prioritizing compounds for further experimental testing. The predicted binding modes would illustrate the precise orientation of the molecule within the active site, highlighting which functional groups are involved in key interactions.

Table 2: Predicted Binding Affinities of this compound with SIRT2 and PTR1

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SIRT2 | -8.5 | Phe119, Ile169, His187 |

| PTR1 | -7.9 | Ser111, Tyr194, Arg287 |

Note: The data in this table is representative and extrapolated from computational studies on analogous chromanone structures.

Conformational Dynamics of this compound in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding mode and provide insights into the conformational changes that may occur upon ligand binding.

Structure-Based Drug Design Principles Applied to Chroman-4-ones

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that leverages the three-dimensional structure of a biological target to design and optimize ligands. For the chroman-4-one scaffold, SBDD principles are applied to rationally modify the core structure to enhance its binding affinity and selectivity for a specific protein target. This process typically begins with the identification of a binding site on the target protein, followed by the design of a ligand that complements the shape and chemical properties of this site.

Key Principles of SBDD for Chroman-4-ones:

Target Identification and Binding Site Analysis: The initial step involves identifying a relevant biological target, such as an enzyme or receptor, implicated in a disease pathway. The three-dimensional structure of this target, often determined by X-ray crystallography or NMR spectroscopy, is then analyzed to locate potential binding pockets. For chroman-4-one derivatives, the focus is on how the core structure and its substituents can fit into these pockets.

Molecular Docking and Scoring: Computational docking is used to predict the binding mode and affinity of chroman-4-one analogues within the active site of a target protein. Scoring functions are employed to rank different poses and compounds based on their predicted binding energies. For instance, studies on chromone derivatives as monoamine oxidase (MAO) inhibitors have utilized docking to identify key interactions with amino acid residues like TYR398 nih.gov. The docking scores from such studies can guide the selection of candidates for synthesis and biological testing.

Optimization of Ligand-Receptor Interactions: Once a promising binding mode is identified, the chroman-4-one structure is modified to optimize interactions with the target. This can involve:

Hydrogen Bonding: Introducing or repositioning hydrogen bond donors and acceptors to form favorable interactions with the protein.

Hydrophobic Interactions: Modifying alkyl or aryl substituents to better fill hydrophobic pockets in the binding site, thereby increasing binding affinity.

Halogen Bonding: The presence of bromine and fluorine in this compound introduces the possibility of halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Molecular Dynamics Simulations: MD simulations are performed to assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions. These simulations can provide insights into the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process nih.govfu-berlin.de.

Application to Halogenated Chroman-4-ones:

The presence and position of halogen substituents on the chroman-4-one scaffold can significantly influence its biological activity. For example, in a series of substituted chroman-4-one derivatives evaluated as SIRT2 inhibitors, larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for high potency acs.orgnih.gov. This suggests that the electronic properties and steric bulk of the substituents are critical for effective binding.

The table below presents data from computational and experimental studies on related chroman-4-one and chromone derivatives, which can be used to infer the potential properties of this compound in a drug design context.

| Compound/Derivative Class | Target | Computational Method | Key Findings/Data |

| Chromone derivatives | Monoamine Oxidase (MAO) | 3D-QSAR, Molecular Docking | A docking score of -10.402 kcal/mol was reported for a potent inhibitor, highlighting interactions with TYR398. nih.gov |

| 8-substituted chromen-4-one-2-carboxylic acid derivatives | G protein-coupled receptor 35 (GPR35) | CoMFA, CoMSIA, Topomer CoMFA | Statistically significant 3D-QSAR models were developed, indicating the importance of steric, electrostatic, and hydrophobic substituents for agonist activity. researchgate.net |

| 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives | Bcr-Abl oncogene | Molecular Docking, Molecular Dynamics | Binding energy scores from -7.8 to -10.16 kcal/mol were obtained with AutoDock 4, and MD simulations confirmed the stability of the ligand-protein complex. nih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | In vitro assay | Exhibited an IC50 value of 4.5 μM, demonstrating potent inhibition. nih.gov |

These findings underscore the importance of the substitution pattern on the chroman-4-one ring system for biological activity. For this compound, the combination of a bromine atom at position 7 and a fluorine atom at position 8 is expected to create a unique electronic and steric profile that will dictate its interaction with biological targets. The application of SBDD principles, informed by computational modeling, will be essential in elucidating the therapeutic potential of this specific compound and in designing novel analogues with enhanced pharmacological properties.

Advanced Spectroscopic and Crystallographic Analyses in Chroman 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including chroman-4-one derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 7-Bromo-8-fluorochroman-4-one molecule can be determined.

In the ¹H NMR spectrum, the protons of the chroman-4-one scaffold exhibit characteristic signals. mdpi.commdpi.com The methylene (B1212753) protons at the C-2 and C-3 positions of the heterocyclic ring typically appear as triplets, a result of coupling with each other. mdpi.com Specifically, the protons at C-2 (adjacent to the ether oxygen) are expected to resonate further downfield compared to the C-3 protons (adjacent to the carbonyl group). mdpi.com The aromatic region of the spectrum would be defined by the protons on the benzene (B151609) ring. For this compound, two aromatic protons at positions C-5 and C-6 would be observed. Their splitting patterns and coupling constants would be influenced by the adjacent bromine and fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C-4) is typically observed at a significant downfield chemical shift (around 190 ppm). nih.gov The carbons of the aromatic ring will show distinct resonances, with their chemical shifts influenced by the electron-withdrawing effects of the bromo and fluoro substituents. nih.gov The methylene carbons, C-2 and C-3, will appear in the aliphatic region of the spectrum. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known data for similar chroman-4-one structures. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H-2 | ~4.5 | - | Triplet |

| H-3 | ~2.8 | - | Triplet |

| H-5 | ~7.8 | - | Doublet |

| H-6 | ~7.1 | - | Doublet |

| C-2 | - | ~67 | - |

| C-3 | - | ~37 | - |

| C-4 | - | ~192 | - |

| C-4a | - | ~120 | - |

| C-5 | - | ~129 | - |

| C-6 | - | ~115 | - |

| C-7 | - | ~110 (C-Br) | - |

| C-8 | - | ~155 (C-F) | - |

| C-8a | - | ~160 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₉H₆BrFO₂). mdpi.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. While specific fragmentation data for this compound is not detailed, chroman-4-ones generally undergo characteristic fragmentation pathways upon electron ionization, which can help in identifying the core structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion with ⁷⁹Br | ~259.96 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~261.96 |

| C₉H₆FO₂⁺ | Loss of Bromine radical | ~177.03 |

X-ray Diffraction Studies for Solid-State Structure Determination

The data obtained from X-ray crystallography is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or stacking interactions, which can influence the physical properties of the compound. For chroman-4-one derivatives, crystallographic studies have confirmed the general structural features of the fused ring system. mdpi.com

Understanding how a molecule interacts with its biological target is a central goal in drug discovery. X-ray crystallography can be used to determine the structure of a chroman-4-one derivative bound to a target protein. nih.gov This is typically achieved through co-crystallization, where the protein and the ligand (in this case, a chroman-4-one) are crystallized together. nih.gov

These co-crystal structures provide a detailed, atomic-level view of the binding mode, identifying the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov This information is invaluable for structure-based drug design, allowing medicinal chemists to design more potent and selective inhibitors by optimizing the interactions between the ligand and the protein. peakproteins.com For example, the chroman-4-one scaffold has been identified as a privileged structure in targeting various enzymes, and co-crystal structures have elucidated the key interactions responsible for their inhibitory activity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the stretching vibration of the carbonyl group (C=O) in the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant absorptions would include those for the aromatic C=C stretching, C-H stretching and bending, and the C-O ether stretching. The presence of the carbon-fluorine and carbon-bromine bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ketone) | Stretching | 1680 - 1700 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Future Directions and Therapeutic Potential of 7 Bromo 8 Fluorochroman 4 One Derivatives

Development of Novel Therapeutic Agents Based on the Chroman-4-one Scaffold

The chroman-4-one scaffold is a foundational structure for the development of a diverse array of therapeutic agents, owing to its broad spectrum of biological activities. nih.govrsc.org Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in treating a range of human diseases. The versatility of this scaffold allows for structural modifications at various positions, which significantly influences the resulting biological activity. acs.org

Derivatives of chroman-4-one have shown significant promise in several key therapeutic areas:

Anticancer Activity : Certain chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. rsc.org For instance, 3-benzylidene-chroman-4-ones have been investigated as analogs of cytotoxic chalcones, showing selective toxicity for malignant cells over normal cells. researchgate.net The development of sirtuin 2 (SIRT2) inhibitors based on the chroman-4-one structure has also shown antiproliferative properties in cancer cells. acs.org

Antimicrobial Properties : The rise of microbial resistance has spurred the search for new antimicrobial agents. Chroman-4-one and its derivatives, including homoisoflavonoids, have been evaluated for their activity against pathogenic bacteria and fungi. mdpi.com Studies have shown that specific derivatives exhibit potent antifungal activity, particularly against Candida species, with some compounds being more effective than the control drug, fluconazole. mdpi.com

Antiparasitic Agents : Flavonoids and related structures have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), an enzyme essential for certain parasites. nih.gov Research has focused on the chroman-4-one scaffold for developing new antiparasitic drugs targeting trypanosomatid infections like Human African Trypanosomiasis and Leishmaniasis. nih.gov

Neuroprotective Effects : Monoamine oxidase (MAO) enzymes are significant targets in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. researchgate.net Chroman-4-one derivatives have been explored as potential MAO-B inhibitors, which could help in managing these conditions. researchgate.net

Other Biological Activities : The therapeutic potential of this scaffold extends to anti-inflammatory, antioxidant, and anti-HIV activities. nih.govrsc.org The specific substitutions on the chroman-4-one ring system are crucial in defining the particular biological effect. acs.org

The following table summarizes the observed biological activities of various derivatives based on the chroman-4-one scaffold.

| Therapeutic Area | Derivative Class/Example | Research Finding |

| Anticancer | 3-Benzylidene-chroman-4-ones | Showed selective toxicity for malignant cells. researchgate.net |

| 2-Alkyl-chroman-4-ones (SIRT2 Inhibitors) | Exhibit antiproliferative properties in cancer cells. acs.org | |

| Antimicrobial | Chroman-4-one & Homoisoflavonoids | Demonstrated potent activity against pathogenic Candida species. mdpi.com |

| Antiparasitic | Chroman-4-one analogues | Act as inhibitors of Pteridine Reductase 1 (PTR1) in Trypanosoma brucei. nih.gov |

| Neuroprotection | Substituted Chroman-4-ones | Investigated as potential Monoamine Oxidase-B (MAO-B) inhibitors. researchgate.net |

Exploration of New Biological Targets and Pathways

A key aspect of future research is the identification and validation of novel biological targets and molecular pathways through which chroman-4-one derivatives exert their therapeutic effects. The versatility of the scaffold allows it to interact with a wide range of biomolecules, making it a valuable tool for probing complex biological systems.

Current research has identified several specific molecular targets for chroman-4-one derivatives:

Sirtuin 2 (SIRT2) : A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and selective inhibitors of SIRT2. acs.orgacs.org Sirtuins are a class of enzymes involved in aging-related diseases, including neurodegenerative disorders and cancer. The inhibition of SIRT2 by these compounds represents a promising strategy for developing new therapies. acs.org

Pteridine Reductase 1 (PTR1) : This enzyme is a validated drug target in parasites like Trypanosoma brucei and Leishmania major. Chroman-4-one analogues have been shown to inhibit PTR1, providing a basis for the structure-based design of novel antiparasitic agents. nih.gov

Monoamine Oxidase-B (MAO-B) : As a target for neurodegenerative diseases, MAO-B has been the focus of inhibitor design. Computational studies have explored the interactions between chroman-4-one derivatives and MAO-B, highlighting their potential as antagonists for this enzyme. researchgate.net

Fungal-Specific Enzymes : In the search for new antifungals, molecular modeling has suggested that chroman-4-one derivatives may target key proteins in Candida albicans, such as HOG1 kinase and fructose-1,6-bisphosphate aldolase (B8822740) (FBA1), which are crucial for fungal virulence and survival. mdpi.com

Future work will likely involve proteomic and transcriptomic studies to uncover new targets and elucidate the downstream effects of modulating known targets. Understanding these complex interactions will be crucial for optimizing the efficacy and selectivity of next-generation drugs based on the 7-Bromo-8-fluorochroman-4-one scaffold.

Advancements in Synthetic Methodologies for Enhanced Accessibility

The efficient and versatile synthesis of chroman-4-one derivatives is fundamental to exploring their therapeutic potential. Organic chemists have developed numerous methods to construct the core chroman-4-one ring system and introduce diverse functional groups. rsc.org Enhanced accessibility to a wide range of analogues is critical for comprehensive structure-activity relationship (SAR) studies.

Several key synthetic strategies have been established:

Aldol (B89426) Condensation and Oxa-Michael Addition : A common and efficient route involves the base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aldehyde, followed by an intramolecular oxa-Michael ring closure to form the chroman-4-one scaffold. acs.org This method is highly adaptable for creating a variety of substituted derivatives.

Cyclization of 3-Aryloxypropionic Acids : Another established method is the intramolecular Friedel-Crafts acylation of 3-aryloxypropionic acids, often using a dehydrating agent or catalyst to facilitate the ring closure. chemicalbook.com

Modern Catalytic Methods : Recent advancements include the use of metal-free radical cyclization reactions and other novel catalytic systems to synthesize chroman-4-one derivatives under mild conditions. rsc.org These methods often provide access to complex structures that are difficult to obtain through traditional routes.

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to accelerate reaction times and, in some cases, improve yields for the synthesis of chroman-4-ones and related heterocyclic systems. ipb.ptresearchgate.net

The following table outlines some of the common starting materials and synthetic methods used to produce the chroman-4-one core.

| Starting Material | Synthetic Method | Key Features |

| 2'-Hydroxyacetophenones & Aldehydes | Base-mediated aldol condensation and intramolecular oxa-Michael addition | Efficient one-step procedure, adaptable for various substitutions. acs.orgacs.org |

| 3-Aryloxypropionic Acids | Intramolecular Friedel-Crafts acylation | Utilizes acid-activated catalysts for ring closure. chemicalbook.com |

| 2-(Allyloxy)arylaldehydes | Oxidative radical addition–cyclization | Metal-free conditions, allows for cascade reactions. rsc.org |

Future advancements will likely focus on developing more sustainable and atom-economical synthetic routes, including biocatalytic methods and flow chemistry processes. These innovations will facilitate the rapid and cost-effective production of large libraries of this compound derivatives for high-throughput screening and lead optimization.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the process from initial hit identification to lead optimization. taylorandfrancis.comnih.gov This integrated approach is particularly valuable for exploring the vast chemical space of chroman-4-one derivatives.

Computational techniques play several critical roles:

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, techniques like molecular docking can be used to predict how different chroman-4-one derivatives will bind. nih.gov This was demonstrated in studies of PTR1 inhibitors, where crystallographic data and computational modeling were used to understand the binding modes of chroman-4-one compounds, guiding the design of more potent analogues. nih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a target structure, computational models can be built based on the properties of known active compounds. Methods like quantitative structure-activity relationship (QSAR) help identify the key chemical features required for biological activity. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking studies. researchgate.netnih.gov

ADME/T Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives. taylorandfrancis.com This early-stage screening helps to eliminate compounds with poor pharmacokinetic profiles, saving time and resources.

The typical workflow involves using computational models to screen virtual libraries of chroman-4-one derivatives and prioritize a smaller, more promising set of compounds for chemical synthesis. These synthesized compounds are then subjected to experimental validation through in vitro and in vivo assays. The experimental results are, in turn, used to refine and improve the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently leads to optimized drug candidates. frontiersin.org This integrated strategy is essential for unlocking the full therapeutic potential of scaffolds like this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Bromo-8-fluorochroman-4-one to improve yield and purity?

- Methodological Answer : Begin by screening reaction conditions (temperature, solvent polarity, catalyst type) and monitoring intermediates via TLC or HPLC. Purification methods like column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can enhance purity. Refer to analogous bromo-fluorinated compounds, where yields improved with Pd-catalyzed coupling or halogen-exchange reactions .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use / NMR to identify substituent positions and coupling constants. Fluorine’s electronegativity may deshield adjacent protons, causing distinct splitting patterns. IR spectroscopy can confirm the ketone group (C=O stretch ~1700 cm). Mass spectrometry (HRMS) validates molecular weight. For ambiguous signals, compare with DFT-simulated spectra .

Q. What are the best practices for ensuring the stability of this compound under various storage conditions?

- Methodological Answer : Store under inert atmospheres (argon) at 0–6°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bromine’s lability in humid environments suggests desiccants are critical .

Q. What are the critical factors to consider when scaling up the synthesis of this compound from laboratory to pilot plant scale?

- Methodological Answer : Optimize heat dissipation using jacketed reactors to avoid exothermic side reactions. Scale purification via centrifugal partition chromatography. Safety protocols for bromine handling (e.g., scrubbers for HBr gas) must align with industrial guidelines .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of the chroman-4-one core in nucleophilic addition reactions?

- Methodological Answer : Perform Hammett studies to quantify substituent effects on reaction rates. Use DFT calculations (e.g., Gaussian 16) to map electron density distributions and frontier molecular orbitals. Compare with experimental kinetics (UV-Vis monitoring) for validation .

Q. What computational chemistry approaches can predict the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Apply COSMO-RS for solubility predictions in organic solvents. Molecular dynamics simulations can model crystal packing (e.g., Mercury Software). Validate with experimental X-ray diffraction and DSC data .

Q. How can researchers design experiments to resolve contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer : Use factorial design to test variables (concentration, cell line specificity). Replicate assays in triplicate with blinded controls. Apply meta-analysis to reconcile discrepancies, referencing frameworks like PICO for rigorous hypothesis framing .

Q. What strategies can be employed to elucidate the metabolic pathways of this compound in in vitro models?

- Methodological Answer : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS. Use isotopic labeling ( NMR) to track fluorinated fragments. Compare with computational ADMET predictions (e.g., SwissADME) .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying IC values), apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For toxicity studies, adhere to OECD guidelines for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.